(S)-methyl 2-(3-isopentylureido)-2-phenylacetate
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Overview
Description
(S)-methyl 2-(3-isopentylureido)-2-phenylacetate is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a ureido group, an isopentyl side chain, and a phenylacetate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-methyl 2-(3-isopentylureido)-2-phenylacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the ureido group: This can be achieved by reacting an isocyanate with an amine under mild conditions.
Introduction of the isopentyl side chain: This step involves the alkylation of the ureido intermediate with an appropriate isopentyl halide.
Formation of the phenylacetate moiety: This can be done through esterification of the corresponding phenylacetic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the employment of chiral catalysts to ensure the desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
(S)-methyl 2-(3-isopentylureido)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ureido group can participate in nucleophilic substitution reactions, where nucleophiles replace the isopentyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted ureido derivatives.
Scientific Research Applications
(S)-methyl 2-(3-isopentylureido)-2-phenylacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-methyl 2-(3-isopentylureido)-2-phenylacetate involves its interaction with specific molecular targets. The ureido group can form hydrogen bonds with biological macromolecules, influencing their activity. The isopentyl side chain and phenylacetate moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-methyl 2-(3-isopentylureido)-2-phenylacetate: The enantiomer of the compound with different stereochemistry.
Methyl 2-(3-isopropylureido)-2-phenylacetate: A similar compound with a different alkyl side chain.
Ethyl 2-(3-isopentylureido)-2-phenylacetate: A similar compound with an ethyl ester instead of a methyl ester.
Uniqueness
(S)-methyl 2-(3-isopentylureido)-2-phenylacetate is unique due to its specific (S)-configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The presence of the isopentyl side chain also imparts distinct chemical properties that can influence its reactivity and applications.
Properties
IUPAC Name |
methyl (2S)-2-(3-methylbutylcarbamoylamino)-2-phenylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-11(2)9-10-16-15(19)17-13(14(18)20-3)12-7-5-4-6-8-12/h4-8,11,13H,9-10H2,1-3H3,(H2,16,17,19)/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYNDOMAWOGMRJC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)NC(C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCNC(=O)N[C@@H](C1=CC=CC=C1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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